molecular formula C9H11Br B6600356 [(2R)-1-bromopropan-2-yl]benzene CAS No. 116724-02-8

[(2R)-1-bromopropan-2-yl]benzene

Cat. No.: B6600356
CAS No.: 116724-02-8
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-QMMMGPOBSA-N
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Description

[(2R)-1-bromopropan-2-yl]benzene, also known as ®-(1-bromo-2-propyl)benzene, is an organic compound with the molecular formula C9H11Br. It is a chiral molecule with a bromine atom attached to the second carbon of a propyl group, which is in turn attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Benzene, [(1R)-2-bromo-1-methylethyl]-, also known as [(2R)-1-bromopropan-2-yl]benzene, is a compound with a molecular weight of 199.088 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Similar compounds have been known to target proteins like beta-lactamase . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-bromopropan-2-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of ®-1-phenylpropan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by the bromide ion to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a two-step process. First, ®-1-phenylpropan-2-ol is synthesized via the reduction of ®-1-phenylpropan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4). The resulting alcohol is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-bromopropan-2-yl]benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination: Alkenes are the primary products.

    Oxidation: Benzoic acid derivatives are formed.

Scientific Research Applications

[(2R)-1-bromopropan-2-yl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

[(2R)-1-bromopropan-2-yl]benzene can be compared to other benzylic bromides such as benzyl bromide and ®-1-bromo-2-phenylethane. While all these compounds contain a bromine atom attached to a carbon adjacent to a benzene ring, this compound is unique due to its chiral center and the presence of a propyl group. This structural difference can lead to variations in reactivity and applications.

List of Similar Compounds

  • Benzyl bromide (C7H7Br)
  • ®-1-bromo-2-phenylethane (C8H9Br)
  • (S)-1-bromo-2-phenylethane (C8H9Br)

Properties

IUPAC Name

[(2R)-1-bromopropan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVCWQKZQENDS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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